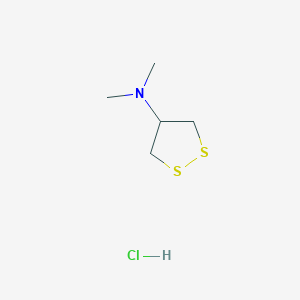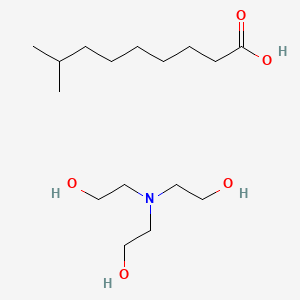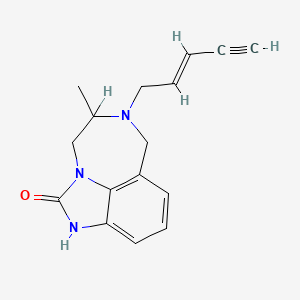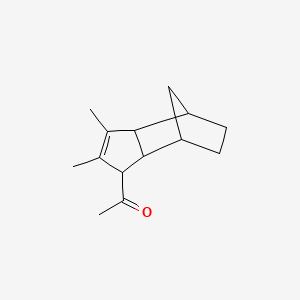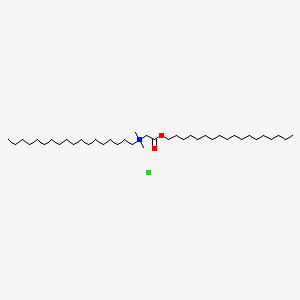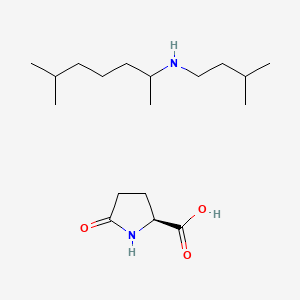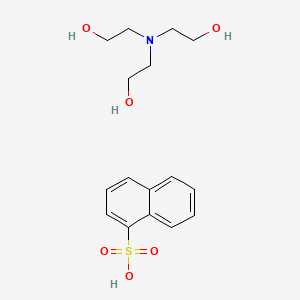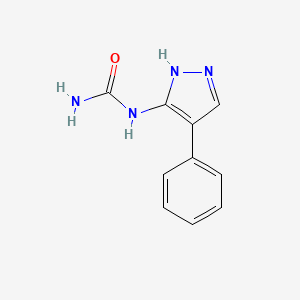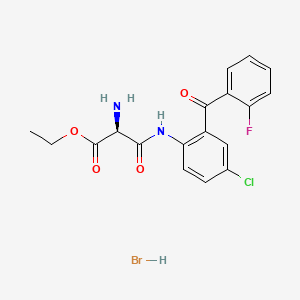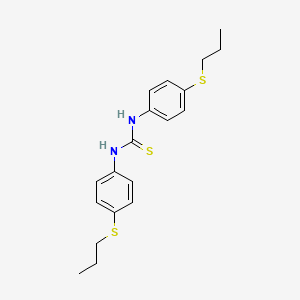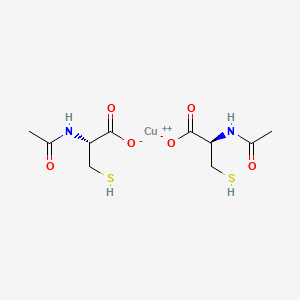
Cupric acetylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric acetylcysteine is a coordination compound formed by the interaction of cupric ions (Cu²⁺) with N-acetylcysteine, a derivative of the amino acid cysteine. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound exhibits unique properties due to the presence of both copper and acetylcysteine, which contribute to its antioxidant and catalytic activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cupric acetylcysteine can be synthesized by reacting cupric ions with N-acetylcysteine in an aqueous solution. The reaction typically occurs under acidic conditions (pH 1.4–2) to ensure the proper coordination of the cupric ions with the thiol and carboxyl groups of N-acetylcysteine . The reaction is monitored using UV/Vis absorption and circular dichroism (CD) spectroscopies to confirm the formation of the desired intermediates and final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cupric acetylcysteine undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form cuprous complexes under specific conditions.
Substitution: The thiol group of N-acetylcysteine can undergo substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of disulfide-bridged dicopper complexes, while reduction reactions may yield cuprous complexes .
Applications De Recherche Scientifique
Cupric acetylcysteine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of cupric acetylcysteine involves its ability to scavenge free radicals and reduce oxidative stress. The cupric ions in the compound can participate in redox reactions, alternating between Cu²⁺ and Cu⁺ states, which helps neutralize reactive oxygen species (ROS) . Additionally, N-acetylcysteine serves as a precursor to glutathione, a major antioxidant in cells, further enhancing the compound’s protective effects .
Comparaison Avec Des Composés Similaires
Cupric acetylcysteine can be compared with other copper coordination compounds and thiol-containing antioxidants:
Cupric sulfate: Unlike this compound, cupric sulfate lacks the thiol group and does not exhibit the same antioxidant properties.
N-acetylcysteine: While N-acetylcysteine alone is a potent antioxidant, its coordination with cupric ions enhances its redox activity and stability.
Cupric chloride: Similar to cupric sulfate, cupric chloride does not have the thiol group and thus has different chemical and biological properties.
Propriétés
Numéro CAS |
331283-85-3 |
|---|---|
Formule moléculaire |
C10H16CuN2O6S2 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
copper;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Cu/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
Clé InChI |
LDTUUSLTAZVMIN-SCGRZTRASA-L |
SMILES isomérique |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Cu+2] |
SMILES canonique |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


